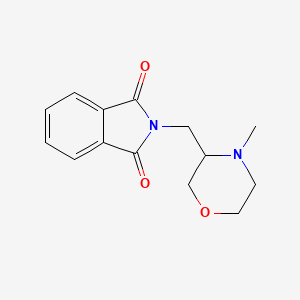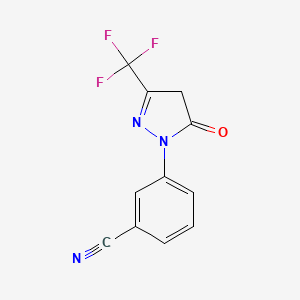
2-Hydroxy-3-(tritylthio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(tritylthio)propanoic acid is an organic compound with the molecular formula C22H20O3S and a molecular weight of 364.46 g/mol . This compound is characterized by the presence of a hydroxy group, a tritylthio group, and a propanoic acid moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Hydroxy-3-(tritylthio)propanoic acid typically involves the reaction of tritylthiol with an appropriate precursor under controlled conditions. One common method involves the reaction of tritylthiol with 3-chloropropanoic acid in the presence of a base to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the desired purity of the compound .
Chemical Reactions Analysis
2-Hydroxy-3-(tritylthio)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The tritylthio group can be reduced to a thiol group.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
2-Hydroxy-3-(tritylthio)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is employed in the study of biochemical pathways and enzyme mechanisms.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(tritylthio)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tritylthio group can interact with thiol-containing enzymes and proteins. These interactions can modulate the activity of enzymes and affect various biochemical pathways .
Comparison with Similar Compounds
2-Hydroxy-3-(tritylthio)propanoic acid can be compared with similar compounds such as:
3-(Tritylthio)propionic acid: This compound lacks the hydroxy group and has different reactivity and applications.
®-2-hydroxy-3-(tritylthio)propanoic acid: The enantiomer of the compound, which may have different biological activities and properties.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C22H20O3S |
|---|---|
Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-hydroxy-3-tritylsulfanylpropanoic acid |
InChI |
InChI=1S/C22H20O3S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23H,16H2,(H,24,25) |
InChI Key |
QFDZZZLJDKSWSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


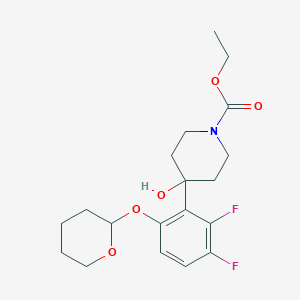
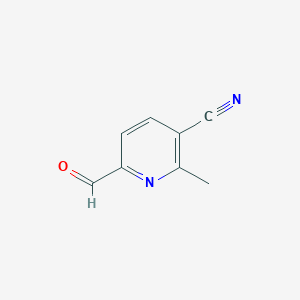
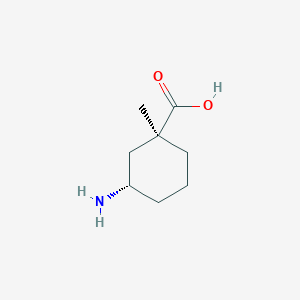
![(2R)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid;hydrochloride](/img/structure/B12275540.png)
![2-tert-butyl-1-[1-(6-ethoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12275560.png)
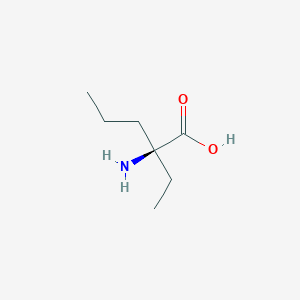
![4-methyl-1-({1-[4-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B12275568.png)
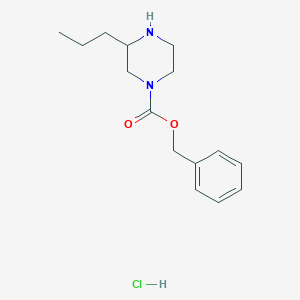
![3-(2,5-dimethoxyphenyl)-N-[(4-hydroxy-4,5,6,7-tetrahydro-1-benzothiophen-4-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B12275581.png)

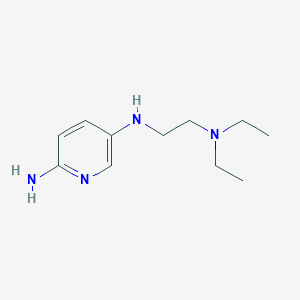
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275610.png)
